molecular formula C16H15Cl2NO3 B3461046 3-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide

3-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide

Cat. No. B3461046
M. Wt: 340.2 g/mol
InChI Key: YBGCNVQMXBCOCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide, also known as CDMB, is a chemical compound that has been studied extensively for its potential applications in scientific research. CDMB is a member of the benzamide family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide is not fully understood, but it is thought to involve the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of several enzymes that are involved in the synthesis of DNA and RNA, which are essential for cell growth and division. This compound has also been shown to inhibit the activity of several proteins that are involved in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of several enzymes that are involved in the synthesis of DNA and RNA, which are essential for cell growth and division. This compound has also been shown to inhibit the activity of several proteins that are involved in the regulation of cell cycle progression and apoptosis. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in several animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against several types of cancer cells, making it a promising candidate for further study. Another advantage of using this compound is its well-established synthesis method, which allows for the production of large quantities of the compound for use in experiments. One limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations.

Future Directions

There are several potential future directions for research on 3-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide. One area of focus could be on the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus could be on the development of novel drug delivery systems for this compound to improve its efficacy and reduce its potential toxicity. Additionally, further studies could be conducted to investigate the mechanism of action of this compound and to identify potential targets for its anti-cancer activity. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound as a potential treatment for cancer.

Scientific Research Applications

3-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. Studies have shown that this compound has potent anti-cancer activity against several types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

3-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c1-9-4-5-10(6-11(9)17)16(20)19-13-7-12(18)14(21-2)8-15(13)22-3/h4-8H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGCNVQMXBCOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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